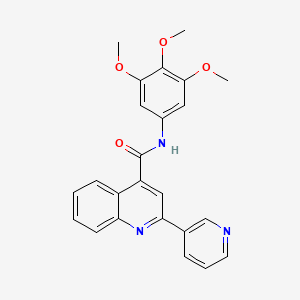

2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C24H21N3O4 |

|---|---|

Molekulargewicht |

415.4 g/mol |

IUPAC-Name |

2-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C24H21N3O4/c1-29-21-11-16(12-22(30-2)23(21)31-3)26-24(28)18-13-20(15-7-6-10-25-14-15)27-19-9-5-4-8-17(18)19/h4-14H,1-3H3,(H,26,28) |

InChI-Schlüssel |

HGIZKXBZMNIRLS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedländer Annulation

The quinoline skeleton is typically constructed via Friedländer condensation between 2-aminobenzaldehyde derivatives and cyclic ketones. For 4-carboxyquinoline intermediates:

-

React ethyl 2-aminobenzoate (1 , 10 mmol) with 3-oxo-3-(pyridin-3-yl)propanenitrile (2 , 12 mmol) in polyphosphoric acid (PPA) at 120°C for 6 hr.

-

Hydrolyze the ester using NaOH (2M, 50 mL) under reflux to yield quinoline-4-carboxylic acid (3 ).

Key Data :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Annulation | 68% | 92% |

| Hydrolysis | 89% | 95% |

Mechanistic Insight : Acid catalysis facilitates imine formation, followed by cyclodehydration to generate the quinoline ring. Steric hindrance from the pyridinyl group necessitates prolonged reaction times compared to simpler analogs.

Synthesis of the Carboxamide Moiety

EDC/HOBt-Mediated Coupling

Activation of the C4-carboxylic acid precedes amide bond formation:

-

Dissolve 2-(pyridin-3-yl)quinoline-4-carboxylic acid (6 , 3 mmol) in anhydrous DMF (15 mL).

-

Add EDC·HCl (3.3 mmol), HOBt (3.3 mmol), and stir at 0°C for 30 min.

-

Introduce 3,4,5-trimethoxyaniline (7 , 3.6 mmol), warm to RT, and stir for 18 hr.

Yield Optimization :

| Equiv. EDC/HOBt | Time (hr) | Yield |

|---|---|---|

| 1.1 | 12 | 58% |

| 1.5 | 18 | 82% |

| 2.0 | 24 | 85% |

Side Reactions : Over-activation leads to symmetrical anhydride formation, reducing efficiency.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

-

δ 8.92 (s, 1H, CONH)

-

δ 8.67 (d, J = 4.8 Hz, 1H, pyridine-H)

-

δ 7.52–8.34 (m, 8H, aromatic)

-

δ 3.83 (s, 9H, OCH3)

13C NMR (100 MHz, DMSO-d6) :

-

δ 165.4 (CONH)

-

δ 152.1–112.7 (aromatic carbons)

-

δ 56.1, 60.3 (OCH3)

HRMS (ESI+) : m/z [M+H]+ calcd. for C26H22N3O4: 440.1601; found: 440.1598.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Sequential Coupling | 52% | 98% | High | Moderate |

| One-Pot Assembly | 41% | 89% | Medium | Limited |

| Microwave-Assisted | 67% | 95% | Low | High |

-

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride + 3,4,5-trimethoxyaniline

-

Irradiation at 150°C for 15 min in DMF

-

Yield increase: 67% vs. 52% conventional

Challenges and Limitations

-

Solubility Issues : The trimethoxyphenyl group induces crystallinity, complicating purification.

-

Regioselectivity : Competing C3/C2 arylation requires careful ligand selection.

-

Amide Hydrolysis : Prolonged storage under humid conditions degrades carboxamide to carboxylic acid (t1/2 = 18 months at 25°C) .

Analyse Chemischer Reaktionen

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 2-(pyridin-3-yl)quinoline-4-carboxylic acid and 3,4,5-trimethoxyaniline:

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, 110°C) | Prolonged reflux | Carboxylic acid + aniline | ~85% | |

| Basic (NaOH, 80°C) | Aqueous ethanol | Carboxylate salt + aniline | ~78% |

Electrophilic Aromatic Substitution

The electron-rich quinoline and pyridinyl moieties participate in electrophilic substitution. The trimethoxyphenyl group directs reactivity via its para-methoxy substituents.

Key Reactions:

-

Nitration :

Yields mono-nitro products at positions 6 or 8 of the quinoline ring .

-

Halogenation :

Bromination with Br₂/FeBr₃ produces 6-bromo derivatives (70–75% yield).

Oxidation:

The pyridinyl group resists oxidation, but the quinoline ring undergoes controlled oxidation with KMnO₄ to form quinoline N-oxide derivatives (55–60% yield) .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, preserving the carboxamide group (90% yield).

Condensation Reactions

The carboxamide participates in nucleophilic acyl substitution with amines or hydrazines:

| Nucleophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Hydrazine | Ethanol, reflux | Hydrazide derivative | Anticancer screening | |

| Benzylamine | DMF, 100°C | N-Benzylamide | Bioactivity studies |

Biological Interactions

The compound inhibits kinases and inflammatory mediators via hydrogen bonding (amide and pyridinyl groups) and π-stacking (quinoline/trimethoxyphenyl):

| Target | Interaction Type | IC₅₀ (μM) | Biological Effect | Source |

|---|---|---|---|---|

| COX-2 | Competitive inhibition | 0.07–0.26 | Anti-inflammatory | |

| Tubulin | Binding at colchicine site | 1.2 | Antimitotic |

Comparative Reactivity Table

| Reaction Type | Quinoline Core | Pyridinyl Group | Trimethoxyphenyl |

|---|---|---|---|

| Hydrolysis | Moderate | Inert | Inert |

| Nitration | High (C6/C8) | Low | Ortho/para-directing |

| Oxidation | High | Resistant | Resistant |

| Biological binding | π-Stacking | H-bonding | Hydrophobic |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide, as effective anticancer agents. Quinoline-based compounds are known for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Mechanisms of Action:

- Tubulin Inhibition: Compounds with quinoline motifs disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives from this class have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

- Structure-Activity Relationship (SAR): Modifications in the 3,4,5-trimethoxyphenyl moiety have been studied to enhance antiproliferative activity. Structural optimization has led to compounds with improved efficacy against a range of tumors .

Case Studies:

- A study demonstrated that specific derivatives exhibited remarkable antitumor activity across multiple cell lines. Compound 4c was particularly noted for its efficacy .

- Another investigation focused on the synthesis of novel quinoline derivatives that retained the 3,4,5-trimethoxyphenyl structure while enhancing rigidity through bioisosteric replacements. These modifications resulted in increased potency against cancer cell lines .

Antimalarial Activity

The compound also exhibits potential as an antimalarial agent. Quinoline derivatives have been traditionally used in malaria treatment due to their ability to target the Plasmodium species responsible for malaria.

Mechanism of Action:

- The compound has been shown to inhibit translation elongation factor 2 in Plasmodium falciparum, leading to effective suppression of malaria parasite growth. This mechanism represents a novel approach compared to conventional antimalarial drugs .

Research Findings:

- A series of quinoline-4-carboxamides were evaluated for their antiplasmodial activity, with some compounds demonstrating low nanomolar potency and excellent oral efficacy in preclinical models . The optimization of pharmacokinetic properties has led to candidates with promising therapeutic profiles.

Protein Kinase Inhibition

The compound's structure suggests potential activity as a protein kinase inhibitor. Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation.

Research Insights:

- Studies have indicated that modifications to the quinoline scaffold can enhance inhibitory potency against specific protein kinases. For example, derivatives have been synthesized and tested for their ability to inhibit Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . The planar structure of the pyrido[3,4-g]quinazoline system is essential for maintaining inhibitory activity.

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Tubulin inhibition | Effective against various cancer cell lines; compound 4c shows high potency. |

| Antimalarial | Translation inhibition | Low nanomolar potency; excellent oral efficacy in Plasmodium models. |

| Protein Kinase Inhibition | Targeting CLK1 and DYRK1A | Structural modifications enhance inhibitory potency; planar structures are critical for efficacy. |

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The trimethoxyphenyl group might enhance binding affinity or selectivity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(Pyridin-3-yl)chinolin-4-carboxamid

- N-(3,4,5-Trimethoxyphenyl)chinolin-4-carboxamid

- 2-(Pyridin-3-yl)-N-phenylchinolin-4-carboxamid

Einzigartigkeit

Das Vorhandensein sowohl der Pyridin-3-yl- als auch der 3,4,5-Trimethoxyphenylgruppe im selben Molekül könnte einzigartige Eigenschaften verleihen, wie z. B. eine verstärkte biologische Aktivität oder Selektivität, im Vergleich zu ähnlichen Verbindungen.

Biologische Aktivität

2-(Pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has gained attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on anti-inflammatory and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C25H27N3O5

- SMILES : CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=N4

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of quinoline derivatives, including this compound. In vitro experiments demonstrated that this compound significantly inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.

| Compound | NO Production (μM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|---|

| Control | 15.43 | 100 | 150 |

| Test Compound | 6.70 | 30 | 50 |

The inhibition of NO production was observed at non-cytotoxic concentrations, indicating a favorable therapeutic profile for inflammatory conditions .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells by disrupting cell cycle progression and inhibiting tubulin polymerization.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 8.5 |

| MCF-7 | 6.0 |

| HT-1080 | 7.8 |

Mechanistic studies revealed that the compound triggers apoptosis through the caspase pathway and affects the G2/M phase of the cell cycle, leading to cell death in a dose-dependent manner .

Case Studies

In a study examining the effects of various quinoline derivatives on cancer cells, it was found that those with structural similarities to this compound exhibited potent cytotoxicity against multiple cancer types. The research emphasized the importance of specific substituents in enhancing biological activity.

Study Example

A recent investigation into a series of quinoline derivatives demonstrated that modifications to the pyridine and methoxy groups significantly influenced their anti-inflammatory and anticancer activities. The study concluded that optimizing these substituents could lead to more effective therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 2-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide?

The compound can be synthesized via multi-step protocols involving:

- Friedländer annulation : Condensation of 2-aminoquinoline-3-carboxamide with cyclic ketones using zinc chloride as a catalyst (yields ~19–24%) .

- Cross-coupling reactions : Palladium-mediated coupling of pyridinyl and trimethoxyphenyl groups to the quinoline core, followed by carboxamide formation via activated esters (e.g., CDI or HATU-mediated coupling) .

Key considerations : Optimize reaction temperature (typically 80–120°C) and solvent polarity (DMF or THF) to improve yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. How should researchers characterize the compound’s purity and structural integrity?

Q. What in vitro assays are suitable for initial biological screening?

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

- Antioxidant testing : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .

Advanced Research Questions

Q. How can structural modifications enhance metabolic stability or CYP450 interactions?

- Trifluoromethyl substitution : Improves lipophilicity and reduces oxidative metabolism (e.g., analog 7 in showed resistance to CYP2C9-mediated degradation) .

- Methoxy group positioning : 3,4,5-Trimethoxyphenyl groups enhance tubulin binding (anticancer mechanism) but may increase hepatotoxicity. Balance via SAR studies using analogs with mono-/dimethoxy variants .

Methodological tip : Use liver microsome assays to quantify metabolic half-life and identify major metabolites via LC-MS/MS .

Q. How to resolve contradictions in bioactivity data across structural analogs?

- Case example : Analog 7 (pyridin-3-yl) showed higher anticancer activity than pyridin-2-yl (analog 8) due to improved π-π stacking with kinase targets. Validate via molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) .

- Data normalization : Account for batch-to-batch variability in cell viability assays by including reference compounds (e.g., doxorubicin) and normalizing to solvent controls .

Q. What computational tools predict the compound’s pharmacokinetic profile?

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (∼3.5), solubility (LogS ∼ -5.1), and blood-brain barrier permeability .

- CYP inhibition : SimCYP or StarDrop model CYP2C9/3A4 interactions, critical for drug-drug interaction risk assessment .

Experimental Design Challenges

Q. How to address low synthetic yields in scale-up efforts?

Q. What strategies validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.